Lipophilicity vs Unsubstituted Parent
The incorporation of a bromine atom at the 5-position significantly increases the lipophilicity of the benzofuran-2(3H)-one scaffold. The calculated LogP value for 5-bromobenzofuran-2(3H)-one is 1.91, which is substantially higher than that of the unsubstituted parent compound, 1-benzofuran-2(3H)-one (LogP ≈ 0.50-1.0). This 0.9 to 1.4 log unit difference translates to a 8- to 25-fold increase in partition coefficient between octanol and water, directly impacting membrane permeability and distribution [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.91 (calculated) |
| Comparator Or Baseline | 1-Benzofuran-2(3H)-one (parent scaffold): LogP ~0.50-1.0 (estimated/calculated) |
| Quantified Difference | ΔLogP ≈ +0.9 to +1.4; corresponding to an 8- to 25-fold higher partition coefficient |
| Conditions | Calculated LogP values (e.g., ACD/LogP, ChemDraw) |
Why This Matters
For medicinal chemistry programs, a higher LogP value can be a crucial parameter for optimizing blood-brain barrier penetration or cellular uptake, making this compound a more suitable starting point for CNS-targeted or intracellular drug discovery.
- [1] Chemsrc. 5-Bromobenzofuran-2(3H)-one (CAS 166386-69-2) Properties. Chemsrc Online Database. Available at: https://m.chemsrc.com/en/cas/166386-69-2_1433988.html (Accessed 2026). View Source
- [2] ChemTradeHub. 1-Benzofuran-2(3H)-one (CAS: 553-86-6) Storage and Properties. ChemTradeHub Q&A. Available at: https://www.chemtradehub.com/qa/68a66d3692301a0f1a9fb3553/ (Accessed 2026). View Source
